molecular formula C20H15Cl2FN6O3 B14940100 2-chloro-N-{(E)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide

2-chloro-N-{(E)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide

Cat. No.: B14940100
M. Wt: 477.3 g/mol
InChI Key: XVYFUFAIYPYMCY-UHFFFAOYSA-N
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Description

2-chloro-N-{(E)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes chloro, fluoro, and nitro functional groups, as well as a pyrimidine ring. These features contribute to its reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{(E)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the intermediate compounds, such as 3-chloro-4-fluoroaniline and 4,6-dimethyl-2-aminopyrimidine. These intermediates are then subjected to a series of reactions, including condensation and nitration, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency . Additionally, the use of high-throughput screening and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{(E)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-chloro-N-{(E)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-chloro-N-{(E)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H15Cl2FN6O3

Molecular Weight

477.3 g/mol

IUPAC Name

2-chloro-N-[(Z)-N-(3-chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-5-nitrobenzamide

InChI

InChI=1S/C20H15Cl2FN6O3/c1-10-7-11(2)25-19(24-10)28-20(26-12-3-6-17(23)16(22)8-12)27-18(30)14-9-13(29(31)32)4-5-15(14)21/h3-9H,1-2H3,(H2,24,25,26,27,28,30)

InChI Key

XVYFUFAIYPYMCY-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC(=C(C=C2)F)Cl)\NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC(=C(C=C2)F)Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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